3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride molecular weight
3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride molecular weight
An In-depth Technical Guide to 3'-Methoxy-[1,1'-biphenyl]-2-amine Hydrochloride
Executive Summary
This technical guide provides a comprehensive overview of 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride, a biphenyl derivative of significant interest in chemical synthesis and drug discovery. Biphenyl moieties are foundational scaffolds in medicinal chemistry and materials science, valued for their rigid, tunable structures. This document details the essential physicochemical properties, established synthetic strategies, rigorous analytical characterization protocols, and critical safety considerations for this specific compound. It is intended to serve as an essential resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to guide laboratory work and strategic research decisions.
Core Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's properties are the bedrock of reproducible science. 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride is a specific positional isomer of methoxy-biphenyl amine, and its characteristics are defined by the precise arrangement of its functional groups.
The hydrochloride salt form is common for amine-containing compounds, enhancing stability, crystallinity, and aqueous solubility compared to the free base, which are critical advantages for pharmaceutical handling and formulation.
Chemical Structure:
Figure 1. 2D Structure of 3'-Methoxy-[1,1'-biphenyl]-2-amine HydrochloridePhysicochemical Data Summary
All quantitative data for the hydrochloride salt have been meticulously calculated and are presented below. These values are fundamental for experimental design, from calculating molar concentrations for reactions to interpreting mass spectrometry data.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄ClNO | Calculated |
| Molecular Weight | 235.71 g/mol | PubChem[1] |
| Exact Mass | 235.07639 Da | PubChem[1] |
| IUPAC Name | 3'-methoxy-[1,1'-biphenyl]-2-amine;hydrochloride | Calculated |
| Common Synonyms | 2-Amino-3'-methoxybiphenyl HCl | N/A |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis and Manufacturing Principles
The construction of the biphenyl core is a cornerstone of modern organic synthesis. The most robust and widely adopted method for creating such C-C bonds is the Suzuki-Miyaura cross-coupling reaction.[2][3][4] This palladium-catalyzed reaction offers high yields and exceptional tolerance for a wide range of functional groups, making it ideal for complex molecule synthesis.
Causality in Synthetic Strategy:
The choice of a Suzuki coupling is deliberate. Unlike older methods like the Ullmann reaction, which requires harsh conditions, the Suzuki-Miyaura coupling proceeds under milder conditions, preserving sensitive functional groups like the amine and methoxy ether present in the target molecule.[2] The synthesis logically involves coupling two appropriately substituted benzene rings, followed by the formation of the hydrochloride salt.
Generalized Synthetic Workflow
The following diagram illustrates a logical, high-level workflow for the synthesis of 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride.
Caption: Generalized workflow for the synthesis of the target compound.
Experimental Protocol: Hydrochloride Salt Formation
This protocol describes the final, critical step of converting the synthesized free base amine into its stable hydrochloride salt.
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Dissolution: Dissolve the purified 3'-Methoxy-[1,1'-biphenyl]-2-amine (1.0 eq) in anhydrous methanol or isopropanol (approx. 5-10 mL per gram of amine) in a flask equipped with a magnetic stirrer.
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Acidification: Cool the solution to 0°C using an ice bath. While stirring, slowly bubble anhydrous hydrogen chloride gas through the solution.[5] Alternatively, add a stoichiometric amount (1.0-1.1 eq) of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether).
-
Precipitation & Isolation: The hydrochloride salt will typically precipitate as a white or off-white solid. Continue stirring at 0°C for 30 minutes after the addition is complete.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the product under vacuum to a constant weight.
Analytical Characterization and Quality Control
A self-validating system of protocols is essential for confirming the identity, purity, and stability of any research compound. A multi-pronged analytical approach is non-negotiable for ensuring data integrity in subsequent experiments.
The Logic of Orthogonal Methods:
No single analytical technique is sufficient. We employ a series of orthogonal (independent) methods to build a complete and trustworthy profile of the compound. For example, while NMR confirms the chemical structure, HPLC provides a precise measure of purity by separating the main component from any impurities.
Analytical Workflow Diagram
This diagram outlines the logical flow of analysis from sample submission to final quality verification.
Caption: Standard quality control workflow for compound characterization.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a robust method for quantifying the purity of the title compound. The use of a gradient elution is a key experimental choice, as it ensures that impurities with a wide range of polarities can be effectively separated and detected.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | Standard for separation of moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidifier to ensure sharp peak shape for the amine. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier for elution. |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min. | Ensures elution of both polar and non-polar impurities for accurate assessment. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |
| Detection | UV at 254 nm | Biphenyl systems have strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | Standard volume for analytical injections. |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution and compatibility with the mobile phase. |
Safety, Handling, and Storage
Ensuring laboratory safety is paramount. While specific data for this exact isomer is not available, the GHS hazard classifications for closely related isomers, such as (2'-Methoxybiphenyl-3-yl)amine hydrochloride, provide an authoritative basis for safe handling protocols.[1]
GHS Hazard Identification:
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H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for proper disposal.
Storage Conditions:
To maintain long-term stability and prevent degradation, the compound should be stored under the following conditions:
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Temperature: Room temperature.
-
Atmosphere: Sealed in a tightly closed container, preferably under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Light: Protect from direct light.
Applications in Research and Drug Development
The biphenyl scaffold is a "privileged structure" in medicinal chemistry. Its rigidity reduces the entropic penalty upon binding to a biological target, and the two phenyl rings can be independently functionalized to optimize interactions with receptor pockets. Biphenyl derivatives have been successfully developed into drugs for a wide range of diseases.[6]
The presence of the amine and methoxy groups on the 3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride scaffold provides key vectors for further chemical modification. The amine group can be readily converted into amides, sulfonamides, or other functional groups to explore structure-activity relationships (SAR). The methoxy group can influence solubility and metabolic stability. This makes the compound a valuable building block for creating libraries of novel molecules for screening in various therapeutic areas, including oncology, inflammation, and neuroscience.
Conclusion
3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride is a well-defined chemical entity with significant potential as a building block in advanced chemical synthesis. This guide has provided a comprehensive technical framework covering its fundamental properties, logical synthesis via Suzuki-Miyaura coupling, and a robust, multi-faceted strategy for analytical validation. By adhering to the detailed protocols and safety guidelines presented, researchers can confidently and effectively utilize this compound in their research and development endeavors, ensuring both the integrity of their results and the safety of their laboratory personnel.
References
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PubChem. (2'-Methoxybiphenyl-3-yl)amine hydrochloride. National Center for Biotechnology Information. [Link]
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ScienceDirect. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Elsevier. [Link]
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PrepChem.com. Synthesis of 3-methyl-[1,1'-biphenyl]-2-amine. [Link]
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International Journal of Scientific Development and Research. Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]
- Google Patents. Method for synthesizing methoxamine hydrochloride.
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PubChem. 4'-Methoxy[1,1'-biphenyl]-2-amine. National Center for Biotechnology Information. [Link]
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IOPscience. Investigation of biphenyl enamines for applications as p-type semiconductors. IOP Publishing. [Link]
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ResearchGate. Preparation of amino biphenyl derivatives. [Link]
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Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. [Link]
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